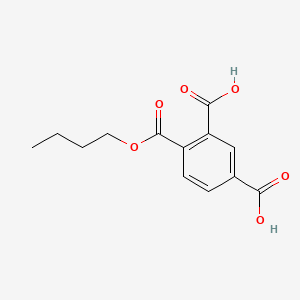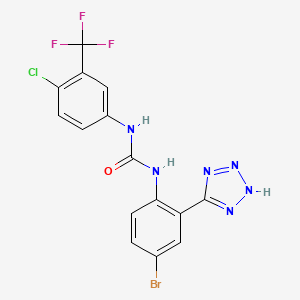
Unii-4P8laf78C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unii-4P8laf78C2, also known as NS-3736, is a chemical compound with the molecular formula C15H9BrClF3N6O. It is a urea derivative characterized by the presence of bromine, chlorine, and trifluoromethyl groups. The compound is identified by its systematic name, N-(4-bromo-2-(2H-tetrazol-5-yl)phenyl)-N’-(4-chloro-3-(trifluoromethyl)phenyl)urea .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Unii-4P8laf78C2 typically involves the following steps:
Formation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds, such as 4-bromo-2-(2H-tetrazol-5-yl)aniline and 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
Coupling Reaction: These intermediates are then coupled under controlled conditions to form the final product. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine to facilitate the coupling.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Automated Purification: Advanced purification techniques, including automated chromatography systems, are employed to ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Unii-4P8laf78C2 undergoes various chemical reactions, including:
- **Substitution
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Properties
CAS No. |
265646-94-4 |
|---|---|
Molecular Formula |
C15H9BrClF3N6O |
Molecular Weight |
461.62 g/mol |
IUPAC Name |
1-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-3-[4-chloro-3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C15H9BrClF3N6O/c16-7-1-4-12(9(5-7)13-23-25-26-24-13)22-14(27)21-8-2-3-11(17)10(6-8)15(18,19)20/h1-6H,(H2,21,22,27)(H,23,24,25,26) |
InChI Key |
PTWUMGQRIORASC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)Br)C3=NNN=N3)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


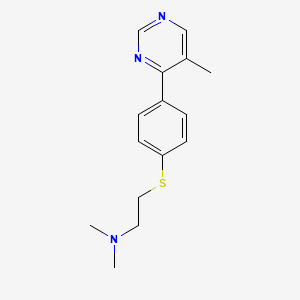
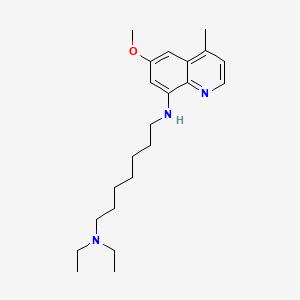

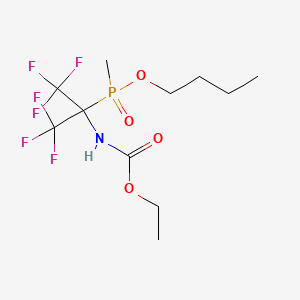
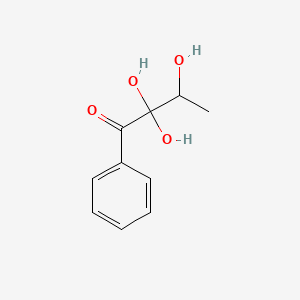


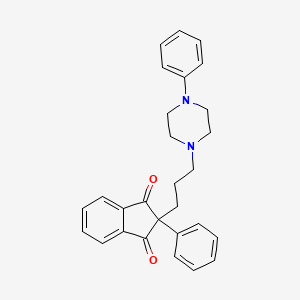
![8-Methoxy-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12793355.png)


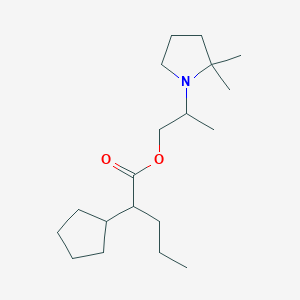
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793373.png)
